molecular formula C9H11NO4S B13162163 2-Methyl-3-(n-methylsulfamoyl)benzoic acid

2-Methyl-3-(n-methylsulfamoyl)benzoic acid

Cat. No.: B13162163
M. Wt: 229.26 g/mol
InChI Key: JSYXVYYTNPIECQ-UHFFFAOYSA-N
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Description

2-Methyl-3-(n-methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid, where the benzoic acid core is substituted with a methyl group at the second position and a methylsulfamoyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(n-methylsulfamoyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Sulfonation: The 2-methylbenzoic acid undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amination: The sulfonyl chloride intermediate is then reacted with methylamine to form the methylsulfamoyl group.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(n-methylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid group.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: this compound can be converted to 2-carboxy-3-(n-methylsulfamoyl)benzoic acid.

    Reduction: The reduction of the sulfonyl group can yield 2-Methyl-3-(methylthio)benzoic acid.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Scientific Research Applications

2-Methyl-3-(n-methylsulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(n-methylsulfamoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and biological processes, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfamoyl)benzoic acid: Lacks the methyl group at the second position.

    2-Methylbenzoic acid: Lacks the methylsulfamoyl group at the third position.

    Benzoic acid: Lacks both the methyl and methylsulfamoyl groups.

Uniqueness

2-Methyl-3-(n-methylsulfamoyl)benzoic acid is unique due to the presence of both the methyl and methylsulfamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in research and industrial applications.

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

2-methyl-3-(methylsulfamoyl)benzoic acid

InChI

InChI=1S/C9H11NO4S/c1-6-7(9(11)12)4-3-5-8(6)15(13,14)10-2/h3-5,10H,1-2H3,(H,11,12)

InChI Key

JSYXVYYTNPIECQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC)C(=O)O

Origin of Product

United States

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